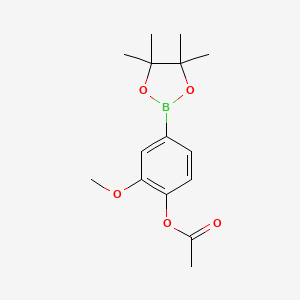

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Übersicht

Beschreibung

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate typically involves the borylation of an aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-methoxy-4-bromophenyl acetate using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Various substituted phenyl acetates.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is essential for constructing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The boron moiety facilitates the coupling with aryl halides to form carbon-carbon bonds efficiently.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the successful application of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate in synthesizing various biaryl derivatives. The reaction conditions were optimized to achieve high yields and selectivity. The results indicated that the compound could be used to produce complex molecules with diverse functional groups.

Material Science

Development of Copolymers

The compound is utilized in the synthesis of novel copolymers that exhibit unique optical and electrochemical properties. These copolymers are based on benzothiadiazole and electron-rich arene units.

Table 1: Properties of Copolymers Synthesized with this compound

| Property | Value |

|---|---|

| Optical Band Gap | 1.8 eV |

| Conductivity | 0.01 S/cm |

| Thermal Stability | Decomposes at 250°C |

The electrochemical properties of these copolymers make them suitable for applications in organic photovoltaics and light-emitting diodes (OLEDs).

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have explored the use of this compound in developing small-molecule inhibitors targeting cancer pathways. The incorporation of the boron moiety enhances the bioactivity of the resulting compounds.

Case Study: Inhibition of PD-L1

Research highlighted the role of derivatives synthesized from this compound as inhibitors of PD-L1. These compounds showed promising results in preclinical models for cancer immunotherapy.

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the desired biaryl product. The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is unique due to its acetate ester group, which provides additional reactivity and versatility in synthetic applications. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H19B O4

- Molecular Weight : 239.10 g/mol

- CAS Number : 1195-66-0

The biological activity of this compound is primarily attributed to its ability to inhibit certain kinases and modulate cellular pathways. Notably:

- GSK-3β Inhibition : This compound has been identified as a potent inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including metabolism and cell survival. The IC50 value for GSK-3β inhibition has been reported as low as 8 nM .

- Anti-inflammatory Properties : Studies have shown that this compound significantly reduces levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, indicating potential anti-inflammatory effects .

Biological Activity Data

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on GSK-3β Inhibition : A detailed investigation into various derivatives revealed that modifications on the phenyl ring could enhance inhibitory potency against GSK-3β. The study demonstrated that compounds with smaller substituents exhibited higher activity .

- Cytotoxicity Assessment : In vitro assays conducted on HT-22 (neuronal) and BV-2 (microglial) cell lines showed that while some derivatives reduced cell viability at higher concentrations, the tested compound maintained cell viability at lower doses .

Applications in Medicinal Chemistry

The unique boron-containing structure of this compound makes it an attractive candidate for the development of novel therapeutic agents. Its ability to selectively inhibit kinases could lead to advancements in treatments for diseases such as cancer and neurodegenerative disorders.

Eigenschaften

IUPAC Name |

[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-10(17)19-12-8-7-11(9-13(12)18-6)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWMSVLBTLTANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378810 | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811841-45-9 | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 811841-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.